molecular formula C8H10OS2 B173502 (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol CAS No. 147086-80-4

(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Cat. No. B173502
CAS RN: 147086-80-4
M. Wt: 186.3 g/mol
InChI Key: RSJUYFIZTAZAEA-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as a thienothiopyran derivative and has been studied extensively for its pharmacological activities.

Mechanism of Action

The mechanism of action of (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various cellular signaling pathways. For instance, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response.
Biochemical and Physiological Effects:
(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol in lab experiments is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its pharmacological effects.

Future Directions

There are several future directions that could be explored in the study of (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to elucidate its mechanism of action and optimize its pharmacological effects. Furthermore, the compound could be tested for its efficacy and safety in preclinical and clinical trials for drug development.

Synthesis Methods

The synthesis of (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol involves the reaction of 2-chloro-3-methylthiophene with sodium thiomethoxide in the presence of a catalyst. The reaction results in the formation of the desired product, which is then purified through column chromatography.

Scientific Research Applications

(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

147086-80-4

Product Name

(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

(4R,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

InChI

InChI=1S/C8H10OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5,7,9H,4H2,1H3/t5-,7+/m0/s1

InChI Key

RSJUYFIZTAZAEA-CAHLUQPWSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C(S1)SC=C2)O

SMILES

CC1CC(C2=C(S1)SC=C2)O

Canonical SMILES

CC1CC(C2=C(S1)SC=C2)O

Other CAS RN

147086-80-4

synonyms

(4R,6S)-5,6-Dihydro-4-hydroxy-6-methylthieno[2,3-b]thiopyran

Origin of Product

United States

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